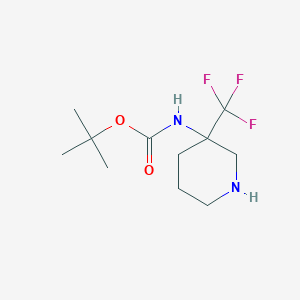

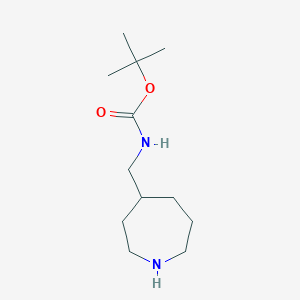

2-(1H-Pyrazol-4-yloxy)-phenylamine

Overview

Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields, including biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. One common method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .

Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, they can react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to form non-racemic 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. For instance, 2-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-benzimidazole, a pyrazole derivative, appears as off-white crystals with a melting point of 257–258°C .

Scientific Research Applications

Synthesis and Cancer Research

2-(1H-Pyrazol-4-yloxy)-phenylamine and its derivatives are crucial in the synthesis of biologically active compounds. A notable example is 3-phenyl-1H-pyrazole, which serves as an intermediate in creating potential cancer therapeutics. The optimization of synthesis methods for these derivatives is essential for industrial production and has been a focus of research, as demonstrated by Xiaobo Liu, Shan Xu, & Yinhua Xiong (2017).

Antitumor Properties

Compounds possessing 2-(1H-Pyrazol-4-yloxy)-phenylamine structure have shown potent antitumor activities. For example, pyrazolo[3,4-d]pyrimidine derivatives with this moiety have exhibited broad-spectrum anticancer activities and induced apoptosis in cancer cells, as found in research by P. Singla et al. (2017).

Antipsychotic Agent Development

Derivatives of 2-(1H-Pyrazol-4-yloxy)-phenylamine have been explored for their potential as antipsychotic agents. For instance, certain compounds within this family did not interact with dopamine receptors, a common target for antipsychotics, suggesting a novel mechanism of action. This was explored in depth by L. Wise et al. (1987).

Corrosion Inhibition and Antimicrobial Applications

The derivatives of this chemical compound have been shown to be effective as corrosion inhibitors, particularly for copper alloys, and have displayed higher antibacterial activities than conventional agents, as reported by G. H. Sayed et al. (2018).

Structural and Spectral Studies

Research into the structural and spectral properties of 2-(1H-Pyrazol-4-yloxy)-phenylamine derivatives has provided insights into their potential applications in medicinal chemistry and material science, as observed in the work by Liang-Wen Zheng et al. (2010).

Synthesis and Reactivity

The synthesis and reactivity of derivatives like N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine have been explored to create novel compounds with potential pharmaceutical applications, as studied by A. Abdelhamid et al. (2007).

Mechanism of Action

While the specific mechanism of action for “2-(1H-Pyrazol-4-yloxy)-phenylamine” is not available, pyrazole compounds are known to exhibit various biological activities. They are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .

Future Directions

The synthesis and study of pyrazole derivatives continue to be an active area of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name |

2-(1H-pyrazol-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-3-1-2-4-9(8)13-7-5-11-12-6-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHDSAMSEFBTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-Pyrazol-4-yl)oxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)

![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)

![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)

![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)

![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)

![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)